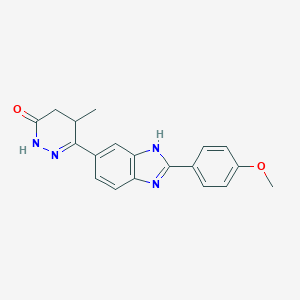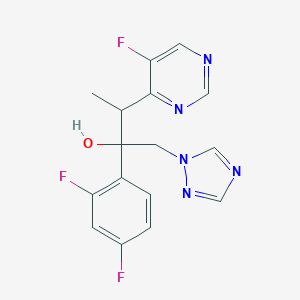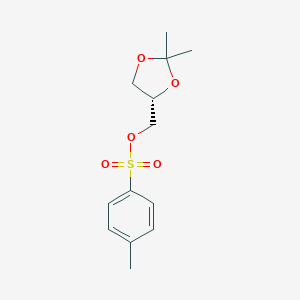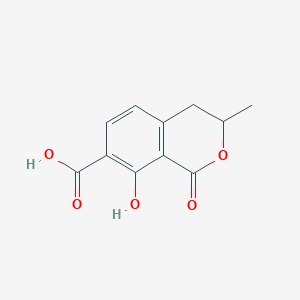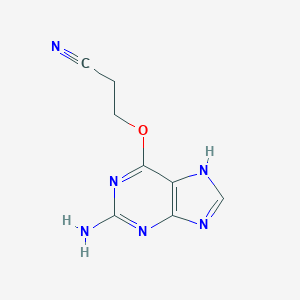![molecular formula C9H14O B044511 (E)-3-[(E)-prop-1-enyl]hex-4-en-2-one CAS No. 116454-35-4](/img/structure/B44511.png)
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one, commonly known as trans-β-farnesene, is a natural organic compound found in various plants and insects. It is a sesquiterpene hydrocarbon with a molecular formula of C15H24 and a molecular weight of 204.36 g/mol. This compound has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of trans-β-farnesene is not fully understood, but it is believed to act on the nervous system of insects, leading to paralysis and death. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Trans-β-farnesene has been found to have various biochemical and physiological effects. In insects, it has been found to act as a pheromone to attract mates and as a warning signal to alert others of danger. In humans, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
Trans-β-farnesene has several advantages for lab experiments, including its natural origin, easy availability, and low toxicity. However, its instability and low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for research on trans-β-farnesene. These include further studies on its insecticidal properties and potential use as a natural insecticide, as well as studies on its anti-inflammatory and anti-cancer properties. Additionally, research can be done on the synthesis of trans-β-farnesene using biotransformation methods, which can be more environmentally friendly than chemical synthesis.
Synthesis Methods
Trans-β-farnesene can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plants or insects that produce it. Chemical synthesis involves the use of synthetic methods to produce the compound. Biotransformation involves the use of microorganisms or enzymes to convert precursor compounds into trans-β-farnesene.
Scientific Research Applications
Trans-β-farnesene has been studied extensively for its potential applications in various fields. In agriculture, it has been found to have insecticidal properties and can be used as a natural insecticide to control pests. In the cosmetic industry, it has been used as a fragrance and flavoring agent due to its pleasant odor. In the pharmaceutical industry, it has been studied for its potential anti-inflammatory and anti-cancer properties.
properties
CAS RN |
116454-35-4 |
|---|---|
Product Name |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-7,9H,1-3H3/b6-4+,7-5+ |
InChI Key |
OPWMNTIQHYFJLR-YDFGWWAZSA-N |
Isomeric SMILES |
C/C=C/C(C(=O)C)/C=C/C |
SMILES |
CC=CC(C=CC)C(=O)C |
Canonical SMILES |
CC=CC(C=CC)C(=O)C |
synonyms |
4-Hexen-2-one, 3-(1-propenyl)-, (E,E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



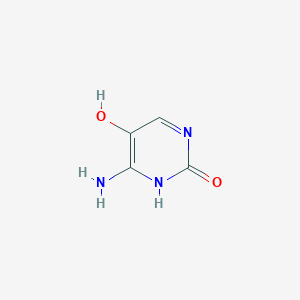
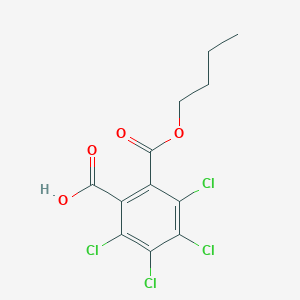
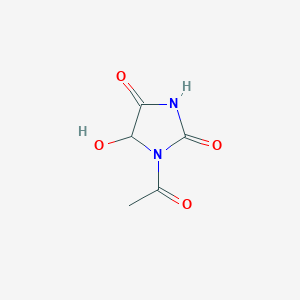
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
